molecular formula C15H16N2 B1285884 1-Benzyl-1,2,3,4-tetrahydroquinoxaline CAS No. 2602-45-1

1-Benzyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1285884
CAS No.: 2602-45-1
M. Wt: 224.3 g/mol
InChI Key: QDTKGICRPUUWCY-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines These compounds are characterized by a quinoxaline ring system that is partially saturated

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of dopamine receptors, leading to alterations in dopamine signaling pathways. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to MAO, resulting in the inhibition of the enzyme’s activity. This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain. Furthermore, this compound can interact with other biomolecules, such as dopamine receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively Over time, the stability and degradation of this compound can impact its efficacy and potencyIn vivo studies have demonstrated that repeated administration of the compound can lead to tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance dopamine signaling and improve motor function. At high doses, it can lead to toxic effects, such as neurotoxicity and impaired motor coordination. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to monoamine metabolism. The compound interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the catabolism of neurotransmitters like dopamine and serotonin. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall neurotransmitter homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues. Additionally, it can accumulate in specific brain regions, such as the striatum and substantia nigra, where it interacts with dopamine neurons .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmitter metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the reduction of quinoxaline derivatives. For instance, the reduction of 2-benzylquinoxaline using sodium borohydride in methanol yields this compound . Another method involves the catalytic hydrogenation of quinoxaline derivatives using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides and nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline
  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Conclusion

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for medical and biological research.

Properties

IUPAC Name

4-benzyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKGICRPUUWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585732
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-45-1
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2,3,4-tetrahydroquinoxaline
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